1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride
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Description
“1-Methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride” is a pyrazole-bearing compound known for its diverse pharmacological effects . It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride” is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical and Chemical Properties Analysis
The molecular formula of “1-Methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride” is C6H8N2O, with an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Mechanism of Action
Future Directions
Given the potent antileishmanial and antimalarial activities of pyrazole-bearing compounds , future research could focus on further exploring the pharmacological potential of “1-Methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride” and similar compounds. This could include investigating their efficacy against other diseases, optimizing their synthesis processes, and conducting more in-depth studies on their mechanisms of action.
Properties
IUPAC Name |
1-methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-3-2-7(10-11)6-4-8-9-5-6;;/h2-5H,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZCYBNQSREHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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